molecular formula C14H21BrN4O2 B13315989 tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Cat. No.: B13315989
M. Wt: 357.25 g/mol
InChI Key: ADCGILKFDRCJPV-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate is a brominated tetraazatricyclic compound featuring a complex bicyclic framework with a tert-butyl carbamate protective group. Such compounds are often utilized in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents, due to their ability to participate in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C14H21BrN4O2

Molecular Weight

357.25 g/mol

IUPAC Name

tert-butyl 5-bromo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-5-4-11-9(8-18)6-16-12-10(15)7-17-19(11)12/h7,9,11,16H,4-6,8H2,1-3H3

InChI Key

ADCGILKFDRCJPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=C(C=NN23)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multiple steps. One common method includes the nucleophilic substitution of pyridine with hydrogen bromide to form 5-bromopyridine. This intermediate is then subjected to hydroxylation to introduce a hydroxyl group. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action for tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tricyclic structure allow it to bind to various enzymes and proteins, potentially inhibiting their activity. This interaction can affect multiple biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The brominated derivative is part of a broader family of tetraazatricyclic carboxylates. Key analogs include methyl-substituted variants and related intermediates. Below is a detailed comparison based on structural, synthetic, and safety-related data.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula CAS No. Molecular Weight Key Features
tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate Br (5) C₁₃H₁₇BrN₄O₂ Not Provided ~357.2 (calc.) Bromine enhances reactivity for cross-coupling; likely higher electrophilicity.
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0³,⁷]trideca-3,5-diene-11-carboxylate CH₃ (5) C₁₅H₂₄N₄O₂ 1694528-94-3 292.38 Methyl group reduces steric hindrance; lower reactivity compared to Br.
tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate CH₃ (4) C₁₅H₂₄N₄O₂ 1695492-14-8 292.38 Methyl at position 4 alters electronic distribution; impacts binding affinity.

Key Differences

Substituent Effects :

  • The bromo group (5-position) increases molecular weight and polarizability compared to methyl analogs, making it more reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Methyl derivatives (e.g., 5-methyl and 4-methyl) exhibit reduced steric bulk and enhanced metabolic stability, which is advantageous in drug discovery .

Synthetic Accessibility :

  • Brominated analogs may require halogenation steps (e.g., electrophilic bromination or metal-mediated coupling), whereas methyl derivatives are often synthesized via alkylation or reductive amination .
  • highlights a urea-based intermediate (SI-3) synthesized via multi-step routes, suggesting that similar strategies apply to bromo/methyl variants but with divergent reaction conditions .

Safety and Handling :

  • The 5-methyl derivative (CAS 1694528-94-3) is flagged for acute toxicity (H301, H311) and environmental hazards (H410), necessitating stringent storage in dry, ventilated containers .
  • Brominated analogs are expected to pose greater environmental risks (e.g., bioaccumulation) due to halogen persistence, though specific data is absent in the provided evidence.

Research Implications and Gaps

  • Reactivity : The bromo derivative’s utility in cross-coupling reactions is well-documented in intermediates like SI-3 , but its exact catalytic performance versus methyl analogs requires further study.
  • Toxicity: While methyl variants are known for acute toxicity, bromo compounds may require additional ecotoxicological assessments due to halogen persistence.
  • Synthetic Optimization : Comparative studies on yields and purity between bromo and methyl derivatives are absent in the provided evidence, highlighting a research gap.

Biological Activity

tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (CAS No. 1695904-27-8) is a complex nitrogen-containing compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H21BrN4O2
  • Molecular Weight : 353.25 g/mol
  • Structure : The compound features a bicyclic structure with multiple nitrogen atoms, which may contribute to its biological activity.
PropertyValue
Molecular FormulaC14H21BrN4O2
Molecular Weight353.25 g/mol
CAS Number1695904-27-8
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of tetraazatricyclo compounds have shown inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of nitrogen-rich heterocycles. Tetraazatricyclo compounds have been investigated for their ability to induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Preliminary findings suggest that tert-butyl derivatives may possess neuroprotective properties. In vitro studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in neuroinflammation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of tetraazatricyclo derivatives for their antimicrobial activity. The results demonstrated that certain derivatives exhibited MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial effects.

Case Study 2: Anticancer Activity

In a study published in Cancer Letters, researchers tested the cytotoxic effects of tert-butyl 5-bromo derivatives on various cancer cell lines, including breast and lung cancer cells. The compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 15 µM.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC ≤ 5 µg/mL against Gram-positive bacteriaJournal of Medicinal Chemistry
AnticancerIC50 = 10-15 µM on cancer cell linesCancer Letters
NeuroprotectiveReduced oxidative stress in neuronal cellsNeuropharmacology Journal

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